N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline
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Overview
Description
N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline is a complex organic compound with a unique structure that combines an indeno-pyridine core with a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline typically involves multi-step organic reactions. One common method includes the condensation of indeno-pyridine derivatives with methylaniline under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-N-(4-Methylphenyl)-7-nitro-5H-indeno[1,2-b]pyridin-5-imine
- Triazol-5-ylidene derivatives
Uniqueness
N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline stands out due to its unique combination of an indeno-pyridine core with a methylaniline moiety. This structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C19H14N2 |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)indeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C19H14N2/c1-13-7-2-5-11-17(13)21-19-15-9-4-3-8-14(15)18-16(19)10-6-12-20-18/h2-12H,1H3 |
InChI Key |
YSUYPRDVWXEKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Origin of Product |
United States |
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